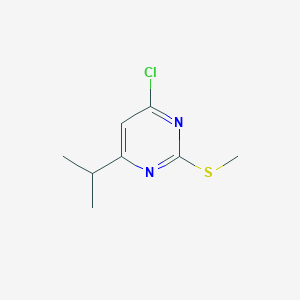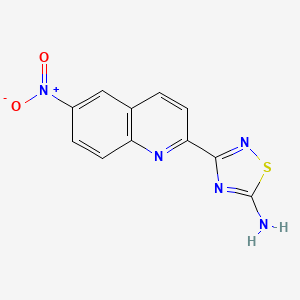
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, and the process may involve multiple steps to ensure the correct functional groups are introduced.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound's anticancer properties are of particular interest. Studies have indicated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry: Industrially, this compound is used in the development of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism by which 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting normal cellular functions and leading to cell death. The exact molecular targets and pathways can vary depending on the biological context and the specific application.
Comparación Con Compuestos Similares
2-(8-Nitroquinolin-3-yl)phenol
4-(5-Nitroquinolin-6-yl)cyclohexanol
2-(6-Nitroquinolin-5-yl)acetonitrile
Uniqueness: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its thiadiazole ring, in particular, contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H7N5O2S |
|---|---|
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
3-(6-nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7N5O2S/c12-11-14-10(15-19-11)9-3-1-6-5-7(16(17)18)2-4-8(6)13-9/h1-5H,(H2,12,14,15) |
Clave InChI |
WXAAWCGGDOHKQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


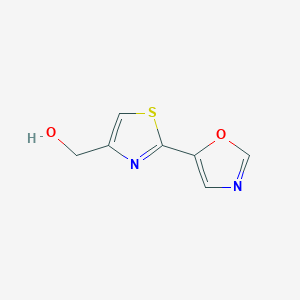
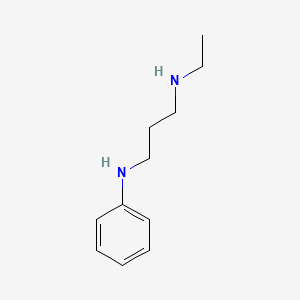
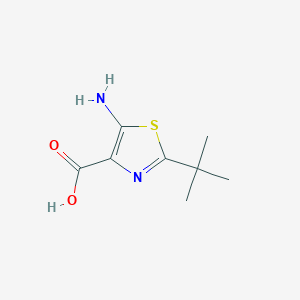
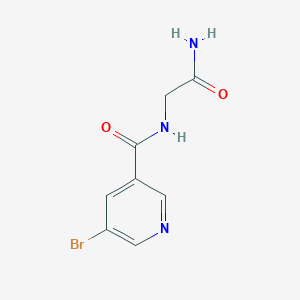
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)

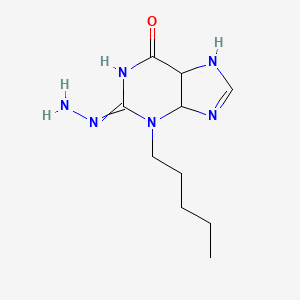
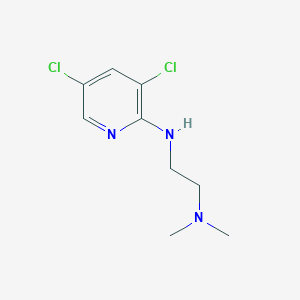

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
